molecular formula C15H21NO3 B7473971 Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone

Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone

Cat. No. B7473971
M. Wt: 263.33 g/mol
InChI Key: ZXBYBALXERDVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone, also known as AHMM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and other industries. AHMM is a synthetic compound that belongs to the class of ketones and is known for its potent anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development. Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway involved in the regulation of inflammation and cancer development.
Biochemical and Physiological Effects:
Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has been shown to exhibit potent anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has also been shown to exhibit antibacterial and antifungal effects, indicating its potential use in the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone is its potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. However, one of the limitations of Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone and its potential side effects.

Future Directions

There are several future directions for the study of Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone. One potential direction is the development of new drugs based on Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone for the treatment of inflammatory diseases and cancer. Another potential direction is the study of the antibacterial and antifungal properties of Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone for the development of new treatments for infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone and its potential side effects.

Synthesis Methods

Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone is synthesized by the reaction of 2-hydroxy-5-methoxybenzaldehyde with 3-amino-1-azabicyclo[2.2.2]octane in the presence of acetic acid. The reaction proceeds via a condensation reaction and yields Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone as a yellow crystalline solid.

Scientific Research Applications

Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has been extensively studied in scientific research for its potential applications in the pharmaceutical industry. It has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has also been studied for its antibacterial and antifungal properties, indicating its potential use in the treatment of infectious diseases.

properties

IUPAC Name

azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-19-12-7-8-14(17)13(11-12)15(18)16-9-5-3-2-4-6-10-16/h7-8,11,17H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBYBALXERDVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)N2CCCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.